molecular formula C11H8N2S B561231 (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile CAS No. 103983-98-8

(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile

Cat. No.: B561231
CAS No.: 103983-98-8
M. Wt: 200.259
InChI Key: ZKFAPFSUFUQDHX-NSCUHMNNSA-N
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Description

(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a nitrile group and a methyl group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile typically involves the reaction of 2-methylbenzothiazole with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, where the acrylonitrile adds to the benzothiazole ring, followed by elimination to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as primary amines.

    Substitution: Amides or esters depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound has potential as a fluorescent probe due to its conjugated system, which can be used in bioimaging and diagnostic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile is primarily based on its ability to interact with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-thiol: Another benzothiazole derivative with a thiol group.

    2-Methylbenzothiazole: A simpler derivative without the acrylonitrile group.

    Benzo[d]thiazole-2-amine: A benzothiazole derivative with an amine group.

Uniqueness

(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

103983-98-8

Molecular Formula

C11H8N2S

Molecular Weight

200.259

IUPAC Name

(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile

InChI

InChI=1S/C11H8N2S/c1-8-13-10-7-9(3-2-6-12)4-5-11(10)14-8/h2-5,7H,1H3/b3-2+

InChI Key

ZKFAPFSUFUQDHX-NSCUHMNNSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)C=CC#N

Synonyms

5-Benzothiazoleacrylonitrile,2-methyl-(6CI)

Origin of Product

United States

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